molecular formula C7H9F2N3 B2486339 (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine CAS No. 2229156-81-2

(1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine

Cat. No. B2486339
CAS RN: 2229156-81-2
M. Wt: 173.167
InChI Key: STKJMGHYXDMPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the target compound, often involves strategies such as 1,3-dipolar cycloaddition reactions. For instance, a related approach was employed in the creation of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, designed to stabilize parallel turn conformations, showcasing the versatility of pyrazole synthesis methods (Bucci et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their ability to form specific conformations. The design of such compounds, including our target, allows for stabilization in distinct molecular orientations, which can be pivotal in their reactivity and interaction with other molecules (Bucci et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are diverse, ranging from nucleophilic substitutions to cycloadditions. These reactions are influenced by the unique electronic configuration of the pyrazole ring, which can undergo various chemical transformations to yield a wide array of functionalized compounds (Becerra et al., 2021).

Physical Properties Analysis

The physical properties of pyrazole derivatives are largely determined by their molecular structure, which can affect their boiling points, melting points, and solubility. The introduction of substituents such as the difluorocyclopropyl group can significantly alter these properties, making them suitable for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of functional groups and the overall molecular architecture. For example, the cyclopropyl group may impart stability or reactivity under certain conditions, affecting the compound's behavior in chemical reactions (Becerra et al., 2021).

Scientific Research Applications

Synthesis Processes

  • Novel synthesis processes have been developed for compounds structurally similar to (1-(2,2-Difluorocyclopropyl)-1H-pyrazol-5-yl)methanamine. For example, Becerra et al. (2021) reported the synthesis of a related compound using a condensation reaction in methanol, achieving high yields (Becerra, Cobo, & Castillo, 2021). Similarly, Choi et al. (2015) synthesized a series of Cobalt(II) complexes using related compounds, indicating the potential for diverse applications in coordination chemistry (Choi, Nayab, Jeon, Park, & Lee, 2015).

Molecular Docking and Antimicrobial Activities

  • Synthesized compounds have been investigated for their potential in antimicrobial and anticancer applications. For instance, Katariya et al. (2021) conducted molecular docking studies on related compounds, revealing their potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021). Likewise, Shimoga et al. (2018) characterized similar compounds spectroscopically, indicating their potential use in various biological applications (Shimoga, Shin, & Kim, 2018).

Potential in Antipsychotic Medication

Anticancer and Antibacterial Applications

Safety and Hazards

The safety data sheet for a similar compound, (2,2-Difluorocyclopropyl)methanamine hydrochloride, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c8-7(9)3-6(7)12-5(4-10)1-2-11-12/h1-2,6H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKJMGHYXDMPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.